3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound that belongs to the oxadiazole family, which is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. The structural uniqueness of this compound arises from the presence of both a fluorine atom and a methoxy group on the phenyl ring, which can influence its reactivity and biological interactions.
The compound is classified under the broader category of oxadiazoles, which are known for their diverse pharmacological activities. The molecular formula of 3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazole is , with a molecular weight of 194.16 g/mol. It is synthesized primarily in laboratory settings for research purposes and has potential applications in drug discovery and development .
The synthesis of 3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazole typically involves cyclization reactions. A common synthetic route includes the reaction of 3-fluoro-4-methoxybenzohydrazide with a nitrile oxide precursor under acidic or basic conditions. This method allows for the formation of the oxadiazole ring through a cycloaddition reaction.
The molecular structure of 3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazole features:
COC1=C(C=C(C=C1)C2=NOC=N2)FIPRPRSUUENXKBF-UHFFFAOYSA-N.3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical transformations:
Common reagents for these reactions include:
The mechanism of action for 3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific biological targets. In medicinal applications, it may inhibit certain enzymes or receptors relevant to disease pathways. For instance, its derivatives have shown potential as anti-inflammatory agents by modulating inflammatory pathways through enzyme inhibition .
The compound exhibits characteristics typical of small organic molecules:
Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C9H7FN2O2 |
| Molecular Weight | 194.16 g/mol |
| IUPAC Name | 3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazole |
| InChI Key | IPRPRSUUENXKBF-UHFFFAOYSA-N |
The compound has several applications in scientific research:
The journey of 1,2,4-oxadiazoles in medicinal chemistry began in 1884 with the first synthesis by Tiemann and Krüger, who classified these compounds as "furo[ab1]diazoles" [1] [6]. However, significant therapeutic interest emerged only in the mid-20th century:
Table 1: Historical Milestones of 1,2,4-Oxadiazole Therapeutics
| Time Period | Development | Key Compounds |
|---|---|---|
| 1884 | First synthesis reported | Basic heterocyclic scaffold |
| 1940s-1960s | Initial biological activity studies | Early antimicrobial agents |
| 1960 | First FDA-approved drug (Oxolamine) | Antitussive agent |
| 1980s-present | Expansion into CNS, metabolic, and anti-infective therapies | Fasiplon, Ataluren, Pleconaril |
| 2011 | Isolation of natural derivatives (Phidianidines) | Phidianidine A & B from sea slugs |
Oxolamine emerged in the 1960s as the first commercial drug containing this heterocycle, marketed as a cough suppressant [1]. Subsequent decades witnessed strategic incorporation of the 1,2,4-oxadiazole motif into diverse therapeutic agents, including the vasodilator Butalamine, anxiolytic Fasiplon, and antiviral Pleconaril [1] [6]. The discovery of phidianidine A and B in 2011 from the sea slug Phidiana militaris represented a significant milestone, confirming the natural occurrence of 1,2,4-oxadiazoles and revealing their in vitro cytotoxic activity against mammalian cell lines and selective agonism against PTP1B and CXCR4 receptors [1]. Quisqualic acid, another naturally occurring 1,2,4-oxadiazole derivative isolated from Quisqualis indica seeds, demonstrated affinity for metabotropic glutamate receptors, highlighting the scaffold's neuropharmacological potential [1].
The 1,2,4-oxadiazole ring serves as a versatile bioisostere for ester and amide functionalities, offering significant advantages in drug design:
Table 2: Bioisosteric Equivalence of 1,2,4-Oxadiazole
| Parameter | Ester Group | Amide Group | 1,2,4-Oxadiazole |
|---|---|---|---|
| Hydrolytic Stability | Low | Moderate | High |
| logP Contribution | +0.7 | -0.2 | +1.0-1.5 |
| Dipole Moment (Debye) | 1.8-2.2 | 3.5-4.0 | 3.0-3.5 |
| Hydrogen Bond Capacity | Accept/Donate | Accept/Donate | Acceptor only |
Contrary to early assumptions that 1,2,4-oxadiazoles were exclusively synthetic constructs, these heterocycles have been identified in marine and botanical sources with significant bioactivity:
These natural products validate the biological relevance of the 1,2,4-oxadiazole pharmacophore and provide structural templates for synthetic optimization. Their discovery has stimulated research into oxadiazole-containing natural product analogs for oncology and neuroscience applications [1] [6].
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 1192-42-3
CAS No.: 126084-10-4
CAS No.: 54954-14-2
CAS No.: 39492-88-1